molecular formula C16H11NO4 B13146389 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- CAS No. 61415-76-7

9,10-Anthracenedione, 2,3-dimethyl-1-nitro-

Cat. No.: B13146389
CAS No.: 61415-76-7
M. Wt: 281.26 g/mol
InChI Key: BLFAJAWAAYGJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 2,3-dimethyl-1-nitro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two methyl groups and one nitro group attached to the anthracenedione core.

Preparation Methods

The synthesis of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- typically involves the nitration of 2,3-dimethylanthracene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces the nitro group at the desired position on the anthracene ring. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

9,10-Anthracenedione, 2,3-dimethyl-1-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, tin, hydrochloric acid, and potassium permanganate. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

9,10-Anthracenedione, 2,3-dimethyl-1-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the development of new compounds with desired properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: Derivatives of this compound are explored for their potential therapeutic applications. The presence of the nitro group can enhance the compound’s reactivity and biological activity.

    Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological activity.

Comparison with Similar Compounds

9,10-Anthracenedione, 2,3-dimethyl-1-nitro- can be compared with other similar compounds, such as:

    9,10-Anthracenedione, 2-methyl-1-nitro-: This compound has only one methyl group, which may affect its reactivity and properties.

    9,10-Anthracenedione, 2-(1,1-dimethylethyl)-: The presence of a bulky tert-butyl group can influence the compound’s steric and electronic properties.

    1,4-Dihydroxy-9,10-anthracenedione: The presence of hydroxyl groups can significantly alter the compound’s chemical behavior and biological activity.

The uniqueness of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61415-76-7

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2,3-dimethyl-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3

InChI Key

BLFAJAWAAYGJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.